2-(N-Formyl-2-amino-ethyl)-furan

Description

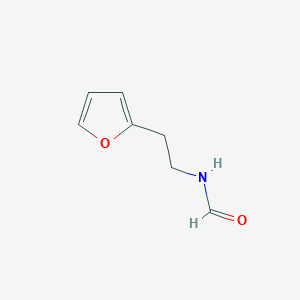

2-(N-Formyl-2-amino-ethyl)-furan is a furan-based compound featuring a formyl-protected aminoethyl substituent at the 2-position of the furan ring. The furan scaffold is renowned for its electron-rich aromatic system, which enables diverse reactivity and coordination with metal ions . Substitutions at the 2- and 5-positions of the furan ring are particularly common in bioactive molecules, contributing to antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

N-[2-(furan-2-yl)ethyl]formamide |

InChI |

InChI=1S/C7H9NO2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9) |

InChI Key |

AEDKVYNEHDRQEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCNC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(N-Formyl-2-amino-ethyl)-furan with analogous furan derivatives, focusing on structural, synthetic, and functional differences.

Nitro-Substituted Furan Derivatives

- Compound: 2-(2-Methyl-2-nitrovinyl)furan Structural Differences: Contains a nitrovinyl group instead of the formyl-aminoethyl substituent. Functional Impact: The nitro group enhances electrophilicity, enabling reactivity in Diels-Alder reactions and antimicrobial activity. However, the absence of a nitrogen-rich side chain limits its coordination chemistry compared to aminoethyl-substituted furans . Synthetic Yield: Not explicitly reported, but nitro-substituted furans often require harsh nitration conditions, unlike the milder formylation used for aminoethyl derivatives .

Carboxamide-Substituted Furan Derivatives

- Compound: N-(2-Carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl) azetidin-2-one (LH3) Structural Differences: Features a carbamoyl group and a fused azetidin-2-one ring, contrasting with the linear aminoethyl chain in this compound. Functional Impact: The carbamoyl and azetidin-2-one moieties enable coordination with Co(II) and Ni(II) ions, forming stable metal complexes. This property is absent in this compound due to its lack of chelating groups .

Thiophene vs. Furan Carbonitriles

- Compound: 5-(4-Carboxyphenyl)-2-thiophenecarbonitrile (1b) Structural Differences: Replaces the furan oxygen with sulfur in a thiophene ring. Reactivity and Yield: Thiophene derivatives exhibit lower reactivity in arylation reactions (12.4% yield) compared to furan analogs (24.7% yield), attributed to sulfur’s reduced electron-donating capacity .

Formyl-Substituted Furan Derivatives

- Compound: N-(2-Formylphenyl)-2-(furan-2-yl)-2-oxoacetamide (3v) Structural Differences: Incorporates a formylphenyl group conjugated to an oxoacetamide chain, differing from the aminoethyl-formyl motif in this compound.

Data Tables

Table 1: Comparative Reactivity and Yields of Furan Derivatives

Key Research Findings

Substituent Effects: The aminoethyl-formyl group in this compound likely enhances solubility and bioavailability compared to nitro- or thiophene-substituted analogs, as seen in other aminoethyl derivatives .

Synthetic Challenges: Formylation of aminoethyl-furan requires precise protection-deprotection strategies to avoid side reactions, contrasting with the straightforward arylation of furan carbonitriles .

Biological Potential: While direct data are lacking, structurally related compounds exhibit antimicrobial and anticancer activities, suggesting this compound could be a candidate for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.